5-Chloro-8-quinolinetrifluoromethanesulfonate
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Overview
Description
5-Chloro-8-quinolinetrifluoromethanesulfonate is a chemical compound with the molecular formula C10H5ClF3NO3S and a molecular weight of 311.66 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a trifluoromethanesulfonate group attached to the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolinetrifluoromethanesulfonate typically involves the reaction of 5-chloroquinoline with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
5-Chloroquinoline+Trifluoromethanesulfonic anhydride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolinetrifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides and reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form biaryl and styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides are the primary products.
Reduction: Reduced quinoline derivatives, such as tetrahydroquinoline, are formed.
Scientific Research Applications
5-Chloro-8-quinolinetrifluoromethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinetrifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target proteins and enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-quinolinetriflate
- 8-Quinolinyl trifluoromethanesulfonate
- 5-Chloroquinoline
Uniqueness
5-Chloro-8-quinolinetrifluoromethanesulfonate is unique due to the presence of both a chloro and a trifluoromethanesulfonate group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-7-3-4-8(9-6(7)2-1-5-15-9)18-19(16,17)10(12,13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTAEAXUAWQHSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565651 |
Source
|
Record name | 5-Chloroquinolin-8-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157437-38-2 |
Source
|
Record name | 5-Chloroquinolin-8-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-8-quinolinetrifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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